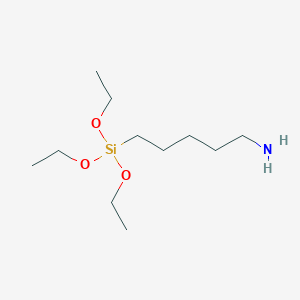

1-Pentanamine, 5-(triethoxysilyl)-

Description

BenchChem offers high-quality 1-Pentanamine, 5-(triethoxysilyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Pentanamine, 5-(triethoxysilyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-triethoxysilylpentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H27NO3Si/c1-4-13-16(14-5-2,15-6-3)11-9-7-8-10-12/h4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILBPZJGIGDIGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCCCN)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H27NO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467869 | |

| Record name | 1-Pentanamine, 5-(triethoxysilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067-48-7 | |

| Record name | 5-(Triethoxysilyl)-1-pentanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentanamine, 5-(triethoxysilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(triethoxysilyl)pentan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for producing 5-(triethoxysilyl)pentan-1-amine, a key bifunctional molecule used in surface modification, nanoparticle functionalization, and as a linker in drug delivery systems. The information presented is curated for professionals in the fields of chemistry, materials science, and drug development, offering a comprehensive understanding of the synthesis, including experimental protocols and reaction parameters.

Core Synthetic Methodologies

The synthesis of 5-(triethoxysilyl)pentan-1-amine is predominantly achieved through two well-established chemical transformations: hydrosilylation and nucleophilic substitution . Each method offers distinct advantages and is suited for different starting materials and experimental setups.

Hydrosilylation of 5-Aminopent-1-ene

This method involves the platinum-catalyzed addition of triethoxysilane to 5-aminopent-1-ene. The reaction proceeds via the formation of a silicon-carbon bond at the terminal carbon of the alkene, yielding the desired product.

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for the hydrosilylation of N,N-bis(trimethylsilyl)-5-aminopent-1-ene with triethoxysilane, followed by deprotection, provides a practical approach to obtaining 5-(triethoxysilyl)pentan-1-amine.

| Parameter | Value |

| Reactants | N,N-bis(trimethylsilyl)-5-aminopent-1-ene, Triethoxysilane |

| Catalyst | Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex (Karstedt's catalyst) |

| Solvent | Toluene |

| Reaction Temperature | 110 °C |

| Reaction Time | 3 hours |

| Purification | Distillation under reduced pressure |

| Deprotection | Methanol |

| Final Product Yield | High |

Detailed Steps:

-

To a solution of N,N-bis(trimethylsilyl)-5-aminopent-1-ene in toluene, add Karstedt's catalyst.

-

Heat the mixture to 110 °C.

-

Slowly add triethoxysilane to the reaction mixture.

-

Maintain the temperature at 110 °C for 3 hours.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Distill the residue under vacuum to obtain the silylated intermediate.

-

Treat the intermediate with methanol to remove the trimethylsilyl protecting groups, yielding 5-(triethoxysilyl)pentan-1-amine.

Nucleophilic Substitution of 5-Halopentyltriethoxysilane

This alternative route involves the reaction of a 5-halopentyltriethoxysilane (e.g., 5-bromopentyltriethoxysilane or 5-chloropentyltriethoxysilane) with ammonia. This SN2 reaction results in the displacement of the halide by the amino group.

Reaction Scheme:

Experimental Protocol:

The following protocol outlines the synthesis of 5-(triethoxysilyl)pentan-1-amine from 5-chloropentyltriethoxysilane and ammonia.

| Parameter | Value |

| Reactants | 5-Chloropentyltriethoxysilane, Liquid Ammonia |

| Solvent | Ethanol |

| Reaction Temperature | 150 °C |

| Reaction Time | 6 hours |

| Reaction Vessel | Autoclave |

| Purification | Filtration and Distillation |

| Yield | Approximately 85% |

Detailed Steps:

-

Charge an autoclave with 5-chloropentyltriethoxysilane and ethanol.

-

Cool the autoclave and introduce liquid ammonia.

-

Seal the autoclave and heat to 150 °C for 6 hours.

-

After cooling, vent the excess ammonia.

-

Filter the reaction mixture to remove the ammonium chloride byproduct.

-

Distill the filtrate under reduced pressure to isolate the 5-(triethoxysilyl)pentan-1-amine.

Visualizing the Synthetic Pathways

To further elucidate the synthetic processes, the following diagrams illustrate the chemical transformations and experimental workflows.

Caption: Hydrosilylation reaction pathway.

An In-depth Technical Guide to (3-Aminopropyl)triethoxysilane: Structure, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Aminopropyl)triethoxysilane (APTES) is a versatile organosilane compound widely employed as a surface modification agent and coupling agent in numerous scientific and industrial applications, including drug delivery, biomaterials, and diagnostics. Its bifunctional nature, possessing both a reactive amino group and hydrolyzable ethoxy groups, allows for the covalent linkage of organic molecules to inorganic substrates. This guide provides a comprehensive overview of the structure, reactivity, and common experimental protocols related to APTES, with a focus on its application in research and development.

Chemical Structure and Properties

APTES is characterized by a central silicon atom bonded to three ethoxy groups and an aminopropyl group. The ethoxy groups are susceptible to hydrolysis, leading to the formation of reactive silanol groups, while the terminal primary amine provides a nucleophilic site for further chemical modifications.

| Property | Value |

| IUPAC Name | 3-(Triethoxysilyl)propan-1-amine |

| CAS Number | 919-30-2 |

| Molecular Formula | C9H23NO3Si |

| Molecular Weight | 221.37 g/mol |

| Density | 0.946 g/mL at 25 °C |

| Boiling Point | 217 °C at 760 mmHg |

| Solubility | Soluble in water and most organic solvents |

Reactivity of (3-Aminopropyl)triethoxysilane

The reactivity of APTES is dominated by two key functional groups: the triethoxysilyl head and the amino tail. This dual reactivity is the foundation of its utility as a coupling agent.

Hydrolysis and Condensation of the Triethoxysilyl Group

The primary reaction of the triethoxysilyl group is hydrolysis, where the ethoxy groups (-OCH2CH3) are replaced by hydroxyl groups (-OH) in the presence of water. This is followed by a condensation reaction, where the newly formed silanol groups react with other silanol groups (either on other APTES molecules or on a substrate surface) to form stable siloxane bonds (Si-O-Si).[1][2][3]

The extent of hydrolysis and condensation is influenced by several factors, including the concentration of water, pH, and the solvent used.[1][2][4] In acidic conditions, hydrolysis is generally faster than condensation, while basic conditions promote the condensation reaction.[2][5]

Caption: Hydrolysis and condensation of APTES on a hydroxylated surface.

Reactions of the Amino Group

The primary amine at the terminus of the propyl chain is a versatile functional group that can participate in a variety of nucleophilic reactions. This allows for the covalent attachment of a wide range of molecules to APTES-modified surfaces.

The amino group of APTES can readily react with epoxides through a ring-opening reaction. This forms a stable carbon-nitrogen bond and results in the formation of a hydroxyl group. This reaction is commonly used to immobilize epoxy-containing molecules or to modify epoxy-based polymers to improve their adhesion to inorganic fillers.[6]

Caption: Nucleophilic addition of the amino group of APTES to an epoxide.

The amino group of APTES reacts with isocyanates to form a urea linkage. This is a highly efficient reaction that is often used for the immobilization of proteins and other biomolecules that have been functionalized with isocyanate groups.[7][8]

Caption: Reaction of the amino group of APTES with an isocyanate to form a urea linkage.

Experimental Protocols

The following are generalized protocols for the surface modification of silica-based substrates with APTES. Optimization of reaction times, concentrations, and curing conditions may be necessary for specific applications.[1]

Solution-Phase Deposition of APTES

This method is widely used for modifying various substrates, including glass slides and silica nanoparticles.

Materials:

-

Substrate (e.g., glass slides, silicon wafers)

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Anhydrous Toluene or Ethanol

-

Deionized water

-

Acetone

-

Nitrogen or Argon gas

Protocol:

-

Substrate Cleaning: Thoroughly clean the substrate by sonication in acetone followed by deionized water. Dry the substrate under a stream of nitrogen or in an oven.

-

Surface Hydroxylation (Activation): Treat the cleaned substrate with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or an oxygen plasma to generate surface hydroxyl groups. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.

-

Silanization:

-

Prepare a 1-5% (v/v) solution of APTES in anhydrous toluene or ethanol in a sealed container under an inert atmosphere.

-

Immerse the activated substrate in the APTES solution for a period ranging from 30 minutes to 24 hours at room temperature or elevated temperatures (e.g., 70°C). The reaction time influences the thickness and uniformity of the APTES layer.[9]

-

-

Rinsing: After incubation, remove the substrate and rinse it thoroughly with the same solvent (toluene or ethanol) to remove any physisorbed APTES molecules.

-

Curing: Cure the APTES-coated substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.

References

- 1. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Study of the hydrolysis and condensation of γ-Aminopropyltriethoxysilane by FT-IR spectroscopy - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 3-Isocyanatopropyltriethoxysilane | 24801-88-5 | Benchchem [benchchem.com]

- 8. tsapps.nist.gov [tsapps.nist.gov]

- 9. Kinetics of (3-aminopropyl)triethoxylsilane (APTES) silanization of superparamagnetic iron oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(2-Methoxyethyl)piperazine (CAS 13484-40-7)

Authoritative Note on CAS Number: The CAS number provided in the topic, 1067-48-7, is not associated with 1-(2-Methoxyethyl)piperazine in major chemical databases. The correct and widely recognized CAS number for 1-(2-Methoxyethyl)piperazine is 13484-40-7 . This guide will proceed with the data pertaining to CAS 13484-40-7.

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(2-Methoxyethyl)piperazine, tailored for researchers, scientists, and professionals in drug development. The information is presented with a focus on clarity, data accessibility, and experimental context.

Chemical Identity and Structure

1-(2-Methoxyethyl)piperazine is a substituted piperazine derivative. The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. In this compound, a 2-methoxyethyl group is attached to one of the nitrogen atoms.

| Identifier | Value |

| IUPAC Name | 1-(2-methoxyethyl)piperazine[1] |

| Synonyms | N-(2-Methoxyethyl)piperazine, 4-(2-Methoxyethyl)piperazine, Methyl 2-(1-Piperazinyl)ethyl Ether[2] |

| CAS Number | 13484-40-7 |

| Molecular Formula | C₇H₁₆N₂O[3] |

| Molecular Weight | 144.21 g/mol [1] |

| SMILES | COCCN1CCNCC1[1] |

| InChI Key | BMEMBBFDTYHTLH-UHFFFAOYSA-N |

Physical Properties

The physical properties of 1-(2-Methoxyethyl)piperazine are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| Appearance | Clear colorless to yellow liquid | [4] |

| Boiling Point | 193-194 °C (lit.) | [4] |

| Density | 0.970 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n²⁰/D) | 1.4730 (lit.) | [4] |

| Flash Point | 87 °C (188.6 °F) - closed cup | |

| pKa | 9.15 ± 0.10 (Predicted) | |

| XLogP3 | -0.5 | [1] |

Chemical Properties and Reactivity

1-(2-Methoxyethyl)piperazine exhibits the typical reactivity of a secondary and a tertiary amine. The secondary amine group can undergo various reactions such as acylation, alkylation, and condensation. It is an air-sensitive compound and can absorb carbon dioxide from the atmosphere. It is incompatible with strong oxidizing agents[2].

This compound is primarily used as a reactant in the preparation of biologically and pharmacologically active molecules[4].

Synthesis

A common method for the synthesis of 1-(2-Methoxyethyl)piperazine involves the reaction of piperazine with a 2-methoxyethylating agent. One documented synthesis involves the reaction of piperazine with 2-bromoethanol in the presence of methanol and hydrochloric acid, followed by a reaction with a methoxyethyl ester[4].

Below is a generalized workflow for its synthesis.

The following is an example of a synthetic procedure, derived from literature, for a related compound which illustrates the general approach[4]:

-

Reaction Setup: In a reaction flask maintained under a nitrogen atmosphere, piperazine (0.1 mol) and methanol are combined.

-

Addition of Reagents: Hydrochloric acid is added with stirring, and the internal temperature is controlled at 80 °C.

-

Alkylation: 2-Bromoethanol (0.07 mol) is added dropwise over 30 minutes, ensuring the temperature does not exceed 80 °C.

-

Reaction: The reaction mixture is stirred at the same temperature for 8 hours.

-

Analysis: The resulting solution is then analyzed, for instance by gas chromatography, to determine the yield and selectivity of the product.

Note: This is an illustrative example for a related synthesis. The synthesis of 1-(2-methoxyethyl)piperazine would involve a methoxyethylating agent.

Experimental Protocols for Property Determination

While the exact experimental protocols used to determine the cited physical properties of 1-(2-Methoxyethyl)piperazine are not detailed in the readily available literature, the following are standard methodologies for such measurements.

-

Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Heating: The fusion tube is attached to a thermometer and heated in a Thiele tube or a melting point apparatus.

-

Observation: The temperature is slowly increased until a steady stream of bubbles emerges from the open end of the capillary tube.

-

Measurement: The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Preparation: A clean, dry pycnometer (a small glass flask of a known volume) is weighed.

-

Sample Filling: The pycnometer is filled with the liquid, ensuring no air bubbles are present, and the excess is removed.

-

Weighing: The filled pycnometer is weighed.

-

Calculation: The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer. The measurement should be performed at a constant temperature.

-

Calibration: The refractometer is calibrated using a standard of known refractive index, typically distilled water.

-

Sample Application: A few drops of the liquid are placed on the prism of the refractometer.

-

Measurement: The prisms are closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Spectral Data

Spectral data is essential for the structural elucidation and purity assessment of 1-(2-Methoxyethyl)piperazine.

-

¹³C NMR Spectra: Available through spectral databases[1].

-

Infrared (IR) Spectra: FTIR and ATR-IR spectra have been recorded and are available in spectral databases. The spectra were obtained using a Bruker Tensor 27 FT-IR instrument[1].

Safety and Handling

1-(2-Methoxyethyl)piperazine is classified as a hazardous substance. The following GHS hazard statements apply:

-

H314: Causes severe skin burns and eye damage[1].

-

H317: May cause an allergic skin reaction.

-

H332: Harmful if inhaled.

-

H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child.

-

H372: Causes damage to organs through prolonged or repeated exposure.

Precautionary Statements:

-

P201, P202: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P304+P340+P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a cool, dark, and well-ventilated place under an inert atmosphere[2]. It is air-sensitive.

This guide provides a foundational understanding of the physical and chemical properties of 1-(2-Methoxyethyl)piperazine. For further in-depth research and before any experimental work, it is imperative to consult the original literature and safety data sheets.

References

Spectroscopic Profile of 5-(triethoxysilyl)pentan-1-amine: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-(triethoxysilyl)pentan-1-amine, a bifunctional organosilane of interest to researchers, scientists, and drug development professionals. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for 5-(triethoxysilyl)pentan-1-amine. These values are estimations derived from data for analogous compounds, such as (3-aminopropyl)triethoxysilane and other alkyltriethoxysilanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~3.8 | Quartet | 6H | -O-CH₂ -CH₃ |

| ~2.7 | Triplet | 2H | -CH₂ -NH₂ |

| ~1.5 | Multiplet | 2H | -CH₂-CH₂ -NH₂ |

| ~1.4 | Multiplet | 2H | -CH₂-CH₂ -CH₂-NH₂ |

| ~1.2 | Triplet | 9H | -O-CH₂-CH₃ |

| ~1.0 | Singlet (broad) | 2H | -NH₂ |

| ~0.6 | Triplet | 2H | Si-CH₂ - |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~58.5 | -O-CH₂ -CH₃ |

| ~42.5 | -CH₂ -NH₂ |

| ~34.0 | -CH₂-CH₂ -NH₂ |

| ~23.0 | -CH₂-CH₂ -CH₂-NH₂ |

| ~20.0 | Si-CH₂-CH₂ - |

| ~18.3 | -O-CH₂-CH₃ |

| ~9.0 | Si-CH₂ - |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Broad | N-H stretch (primary amine) |

| 2850 - 2950 | Strong | C-H stretch (alkyl) |

| 1590 - 1650 | Medium | N-H bend (scissoring) |

| 1080 - 1100 | Strong | Si-O-C stretch |

| 780 - 820 | Medium | Si-C stretch |

Mass Spectrometry (MS)

For a compound with the molecular formula C₁₁H₂₇NO₃Si, the expected molecular weight is approximately 249.42 g/mol .[1] In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 249. The fragmentation pattern is expected to show characteristic losses of ethoxy groups (-OEt, m/z 45) and fragmentation of the pentylamine chain.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment |

| 249 | [M]⁺ |

| 204 | [M - OEt]⁺ |

| 176 | [M - Si(OEt)₃ + 2H]⁺ (rearrangement) |

| 86 | [CH₂(CH₂)₃NH₂]⁺ |

| 74 | [CH₂=NH(CH₂)₃]⁺ |

| 30 | [CH₂=NH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and purity of the sample.

Materials:

-

5-(triethoxysilyl)pentan-1-amine

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm diameter)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 5-(triethoxysilyl)pentan-1-amine into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

-

Gently vortex the mixture until the sample is fully dissolved.

-

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 16-64 scans are sufficient.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Materials:

-

5-(triethoxysilyl)pentan-1-amine

-

FTIR spectrometer with an ATR accessory (e.g., diamond crystal)

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Measurement:

-

Place a small drop of 5-(triethoxysilyl)pentan-1-amine directly onto the center of the ATR crystal.

-

If a pressure clamp is available, apply gentle pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Process the resulting spectrum as needed (e.g., baseline correction).

-

After the measurement, clean the ATR crystal thoroughly with a lint-free wipe and isopropanol.

-

Electrospray Ionization-Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight of the compound and analyze its fragmentation pattern.

Materials:

-

5-(triethoxysilyl)pentan-1-amine

-

High-purity solvent (e.g., methanol or acetonitrile)

-

Formic acid (optional, as an additive to promote protonation)

-

Syringe pump and ESI-mass spectrometer

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of 5-(triethoxysilyl)pentan-1-amine in the chosen solvent (e.g., 1-10 µg/mL).

-

If necessary, add a small amount of formic acid (e.g., 0.1% v/v) to the solution to facilitate the formation of [M+H]⁺ ions.

-

-

Instrument Setup and Calibration:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Acquire the mass spectrum in positive ion mode.

-

To obtain fragmentation data, perform a product ion scan (MS/MS) on the protonated molecular ion ([M+H]⁺).

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic neutral losses and fragment ions.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.

Caption: General workflow for obtaining and analyzing spectroscopic data.

References

Bifunctional organosilane chemistry of aminosilanes

An In-Depth Technical Guide to the Bifunctional Chemistry of Aminosilanes for Researchers, Scientists, and Drug Development Professionals

Introduction to Aminosilanes

Aminosilanes are a class of organosilicon compounds that possess both an amino functional group and a hydrolyzable silicon-alkoxy group within the same molecule.[1][2] This dual functionality allows them to act as molecular bridges between inorganic and organic materials, making them invaluable as adhesion promoters, surface modifiers, and coupling agents in a wide array of applications, from advanced composites to biomedical devices and drug delivery systems.[3][4] The general structure of an aminosilane can be represented as R–Si(OR')₃, where R is an amino-containing organic group and OR' is a hydrolyzable alkoxy group.[1]

The amino group provides a reactive site for interaction with organic polymers, while the silanol groups, formed upon hydrolysis of the alkoxy groups, can form strong covalent siloxane (Si-O-Si) bonds with inorganic substrates such as glass, silica, and metal oxides.[1][5] This unique capability to chemically bond dissimilar materials at the interface is the foundation of their utility.[2]

Core Chemistry and Reaction Mechanisms

The fundamental chemistry of aminosilanes revolves around the hydrolysis of the alkoxy groups and subsequent condensation with hydroxyl groups present on the surface of inorganic substrates. This process, known as silanization, results in the formation of a stable, covalently bound organosilane layer.

Synthesis of Aminosilanes

Historically, aminosilanes have been synthesized by reacting amines with halosilanes. However, this method is inefficient and generates a significant amount of ammonium salt waste.[6][7][8] More sustainable and atom-economical synthetic routes are now being explored, such as the manganese-catalyzed dehydrocoupling of amines and silanes, which produces hydrogen gas as the only byproduct.[6][7][8][9] This newer method offers a more environmentally friendly approach to producing aminosilane precursors for various applications, including chemical vapor deposition.[6][7][8] Another innovative approach involves a visible-light-mediated multicomponent radical cross-coupling, which allows for the direct synthesis of α-aminosilanes from organo(tristrimethylsilyl)silanes, alkylamines, and aldehydes under mild conditions.[10]

Mechanism of Surface Functionalization

The process of surface modification with aminosilanes can be broken down into several key steps:

-

Hydrolysis: The alkoxy groups (-OR') on the silicon atom react with water to form silanol groups (-OH). This step can be catalyzed by acids or bases.

-

Condensation: The newly formed silanol groups condense with hydroxyl groups on the substrate surface, forming stable siloxane (Si-O-Si) bonds and eliminating water.

-

Intermolecular Cross-linking: Silanol groups on adjacent aminosilane molecules can also condense with each other, forming a cross-linked network on the surface. This contributes to the stability of the deposited layer.[11]

-

Hydrogen Bonding: Before covalent bond formation, aminosilane molecules can be physically adsorbed onto the surface through hydrogen bonds.[12]

The extent of hydrolysis, condensation, and cross-linking is highly dependent on the reaction conditions, including the presence of water, solvent, temperature, and the specific aminosilane used.[12]

Figure 1: General reaction mechanism of aminosilane surface functionalization.

Experimental Protocols for Surface Silanization

The quality, reproducibility, and stability of aminosilane-derived layers are critically dependent on the chosen experimental protocol. Both solution-phase and vapor-phase deposition methods are commonly employed.

Pre-treatment of Substrates

Proper cleaning and activation of the substrate surface are crucial for achieving a uniform and stable silane layer. A common pre-treatment for silica-based substrates like glass or silicon wafers is piranha cleaning.[5] This involves immersing the substrate in a freshly prepared solution of concentrated sulfuric acid and hydrogen peroxide (typically in a 3:1 or 7:1 ratio).[5][11] This process removes organic contaminants and generates a high density of hydroxyl (-OH) groups on the surface, which are the reactive sites for silanization.[11]

Solution-Phase Silanization Protocol

Solution-phase deposition is a widely used method for applying aminosilane coatings.

Materials:

-

Substrate (e.g., glass slides, silicon wafers)

-

Aminosilane (e.g., 3-aminopropyltriethoxysilane, APTES)[5]

-

Ethanol

-

Deionized water

-

Nitrogen gas

Procedure:

-

Cleaning: Clean the substrates using the piranha solution protocol as described above. Rinse thoroughly with deionized water and dry under a stream of nitrogen.

-

Silanization Solution: Prepare a 1% (w/w) solution of the aminosilane in anhydrous toluene in a reaction vessel.[5] It is crucial to use an anhydrous solvent to control the extent of silane polymerization in the solution.[12]

-

Immersion: Immerse the cleaned and dried substrates in the aminosilane solution. The reaction is typically carried out at a moderate temperature, such as 70°C, for a specific duration (e.g., 24 hours).[5][12] The elevated temperature helps to disrupt weakly hydrogen-bonded silane molecules.[12]

-

Rinsing: After the reaction, remove the substrates from the solution and rinse sequentially with toluene, ethanol, and deionized water. This rinsing sequence is critical for removing physically adsorbed silane molecules.[5][12]

-

Curing: Dry the rinsed substrates in an oven at an elevated temperature, typically 110°C, for at least 15-30 minutes.[11][12] This curing step promotes the formation of stable covalent siloxane bonds and removes residual water.

Figure 2: Experimental workflow for solution-phase silanization.

Vapor-Phase Silanization Protocol

Vapor-phase deposition can produce smoother, more uniform monolayer coatings and is less sensitive to variations in humidity and reagent purity.[9][12]

Materials:

-

Substrate (e.g., glass slides, silicon wafers)

-

Aminosilane

-

Vacuum oven or reaction chamber

Procedure:

-

Cleaning: Clean the substrates as described for the solution-phase method.

-

Deposition: Place the cleaned substrates in a vacuum chamber or oven. Place a small amount of the aminosilane in a separate container within the chamber, ensuring no direct contact with the substrates.

-

Reaction: Heat the chamber to a specific temperature (e.g., 70°C or 90°C) for a desired amount of time.[12] The aminosilane will vaporize and react with the substrate surfaces.

-

Post-treatment: After the reaction, rinse the substrates with appropriate solvents (e.g., toluene, ethanol, water) and cure in an oven at 110°C.[12]

Characterization and Quantitative Analysis of Aminosilane Layers

A variety of surface analytical techniques are used to characterize the properties and structure of aminosilane-modified surfaces.

| Technique | Information Obtained | Example Aminosilane | Substrate | Quantitative Data | Citation |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states, molecular orientation | APS, EDA, DETA | Glass, Silicon Wafer | Surface N content: 1.5-2.0 atom% for a monolayer | [13] |

| Atomic Force Microscopy (AFM) | Surface topography, roughness | APS, DETA | Glass | RMS roughness: 0.15 nm (APS), 0.207 nm (DETA) | [13] |

| Ellipsometry | Layer thickness | APTES, APTMS, AEAPTES | Silicon Wafer | Monolayer thickness: ~7-10 Å | [13][14] |

| Streaming Potential | Surface charge | APS, DETA | Glass | Positive surface potential at neutral pH | [13] |

| Water Contact Angle | Surface hydrophilicity/hydrophobicity | APTES | Silicon Wafer | Advancing/receding angles: 38-43°/15-22° for multilayers | [14] |

| Acid-Base Back Titration | Number of amine functional groups | APTMS, DETAS | Silica Nanoparticles | Amine sites: 2.7 ea/nm² (APTMS), 7.7 ea/nm² (DETAS) | [15] |

APS: (3-aminopropyl)triethoxysilane, EDA: N-(2-aminoethyl)-3-aminopropyltrimethoxysilane, DETA: Diethylenetriaminopropyltrimethoxysilane, APTES: (3-aminopropyl)triethoxysilane, APTMS: (3-aminopropyl)trimethoxysilane, AEAPTES: N-(2-aminoethyl)-3-aminopropyltriethoxysilane, DETAS: (3-trimethoxysilylpropyl)diethylenetriamine.

Applications in Drug Development and Biotechnology

The ability to introduce reactive amino groups onto a wide range of inorganic substrates makes aminosilanes particularly useful in drug development and biotechnology.

Drug Delivery Systems

Aminosilanes are used to functionalize nanoparticles (e.g., magnetic nanoparticles, silica nanoparticles) for use as drug delivery vehicles.[16][17] The amino groups on the surface can be used to attach drugs, targeting ligands, or polymers. For instance, aminosilane-coated magnetic nanoparticles have been developed for the targeted delivery of antibiotics like ofloxacin and ciprofloxacin.[16] The drug release can be pH-dependent; at a specific pH, the ammonium groups on the aminosilane deprotonate, facilitating the release of the drug.

Figure 3: Conceptual diagram of a drug delivery nanoparticle functionalized with aminosilane.

Biocompatible Surfaces and Biosensors

Aminosilane coatings can improve the biocompatibility of implantable medical devices.[4] They also serve as a foundational layer for the immobilization of biomolecules, such as enzymes, antibodies, and DNA, which is a critical step in the development of biosensors.[18][19] The surface amino groups can be readily used to covalently attach these biomolecules, creating a stable and functional bio-interface. For example, lectins have been successfully immobilized on aminosilane patterns for applications in cell adhesion studies.[19]

Stability and Reproducibility Considerations

A significant challenge in the application of aminosilane-functionalized surfaces is the hydrolytic stability of the silane layer, especially in aqueous environments. The amine functionality itself can catalyze the hydrolysis of the siloxane bonds, leading to the loss of the coating over time.[14][20]

Several factors influence the stability:

-

Aminosilane Structure: The structure of the aminosilane plays a crucial role. For example, N-(2-aminoethyl)-3-aminopropyltriethoxysilane (AEAPTES), a diamine silane, has been shown to form more hydrolytically stable layers compared to simple primary aminosilanes like APTES.[21][22] This is because the secondary amine can catalyze siloxane bond formation, but intramolecular catalysis of bond detachment is sterically hindered.[21][22]

-

Reaction Conditions: As previously mentioned, reaction conditions are paramount. Vapor-phase deposition at elevated temperatures generally produces more stable and reproducible monolayer films compared to solution-phase methods.[9][12]

-

Post-treatment: Proper rinsing and curing are essential to remove weakly bound molecules and promote the formation of a robust, cross-linked siloxane network.[11]

Conclusion

The bifunctional chemistry of aminosilanes provides a powerful and versatile platform for the surface modification of inorganic materials. Their ability to form stable covalent linkages with both the substrate and organic molecules has led to their widespread use in materials science, biotechnology, and drug development. For researchers and professionals in these fields, a thorough understanding of the underlying chemistry, reaction mechanisms, and experimental protocols is essential for designing and fabricating functional materials with tailored surface properties. By carefully controlling the choice of aminosilane and the reaction conditions, it is possible to create reproducible, stable, and highly functional surfaces for a variety of advanced applications.

References

- 1. chemsilicone.com [chemsilicone.com]

- 2. dakenchem.com [dakenchem.com]

- 3. Amino Silanes as adhesion promoter, surface modifier and reactant | SiSiB SILICONES [sinosil.com]

- 4. What Are Aminosilane? How To Use It? [hskbrchemical.com]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. Research Portal [laro.lanl.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. asu.elsevierpure.com [asu.elsevierpure.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Direct Access to α‐Aminosilanes Enabled by Visible‐Light‐Mediated Multicomponent Radical Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lehigh.edu [lehigh.edu]

- 14. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Functionalized Mesoporous Silica via an Aminosilane Surfactant Ion Exchange Reaction: Controlled Scaffold Design and Nitric Oxide Release - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. How To Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-Derived Layers on Silica | Scilit [scilit.com]

- 22. discovery.researcher.life [discovery.researcher.life]

Molecular formula and weight of 1-Pentanamine, 5-(triethoxysilyl)-

For Researchers, Scientists, and Drug Development Professionals

Core Molecular and Physicochemical Properties

1-Pentanamine, 5-(triethoxysilyl)- is a bifunctional organosilane that is gaining significant interest in the fields of materials science and drug delivery. Its unique structure, featuring a primary amine and a hydrolyzable triethoxysilyl group, allows it to act as a versatile molecular bridge between organic and inorganic materials. This property is particularly valuable for the surface functionalization of nanoparticles and other substrates to enhance their biocompatibility and drug-loading capacity.

The fundamental physicochemical properties of 1-Pentanamine, 5-(triethoxysilyl)- are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C11H27NO3Si | [1][2][3] |

| Molecular Weight | 249.42 g/mol | [1][3] |

| CAS Number | 1067-48-7 | [1][3] |

Experimental Protocols: Surface Functionalization of Silica Nanoparticles

The primary application of 1-Pentanamine, 5-(triethoxysilyl)- in a research and drug development context is the surface modification of substrates, most notably silica nanoparticles (SNPs). The following protocols are adapted from established methods for aminosilane functionalization and can be specifically applied to 1-Pentanamine, 5-(triethoxysilyl)-.

Synthesis of Silica Nanoparticles (Stöber Method)

A common prerequisite for surface functionalization is the synthesis of the nanoparticles themselves. The Stöber method is a widely used technique for producing monodisperse silica nanoparticles.

Materials:

-

Tetraethyl orthosilicate (TEOS)

-

Ethanol (anhydrous)

-

Aqueous ammonium hydroxide solution (28-30%)

-

Deionized water

Procedure:

-

In a flask, prepare a solution of ethanol and deionized water.

-

Add aqueous ammonium hydroxide to the solution and stir to ensure homogeneity.

-

Add TEOS to the stirred solution.

-

Continue stirring the reaction mixture for a set duration (e.g., 12 hours) at room temperature to allow for the hydrolysis and condensation of TEOS, leading to the formation of silica nanoparticles.

-

Isolate the silica nanoparticles by centrifugation.

-

Wash the nanoparticles repeatedly with ethanol and deionized water to remove unreacted reagents.

-

Resuspend the purified silica nanoparticles in ethanol for subsequent functionalization.

Amine Functionalization with 1-Pentanamine, 5-(triethoxysilyl)-

This protocol details the covalent attachment of 1-Pentanamine, 5-(triethoxysilyl)- to the surface of silica nanoparticles.

Materials:

-

Silica nanoparticles suspended in ethanol

-

1-Pentanamine, 5-(triethoxysilyl)-

-

Toluene (anhydrous)

Procedure:

-

Disperse the synthesized silica nanoparticles in anhydrous toluene.

-

Add 1-Pentanamine, 5-(triethoxysilyl)- to the nanoparticle suspension. The amount added will depend on the desired surface coverage.

-

Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours (e.g., 8-12 hours) with continuous stirring. This promotes the hydrolysis of the triethoxysilyl groups and their condensation with the silanol groups on the silica surface.

-

After the reaction, allow the mixture to cool to room temperature.

-

Collect the functionalized nanoparticles by centrifugation.

-

Wash the nanoparticles thoroughly with toluene and ethanol to remove any unreacted silane.

-

Dry the amine-functionalized silica nanoparticles under vacuum.

Data Presentation: Quantitative Analysis of Functionalized Nanoparticles

The successful functionalization of nanoparticles with 1-Pentanamine, 5-(triethoxysilyl)- can be quantified and characterized using various analytical techniques. The following table presents typical quantitative data that can be obtained.

| Parameter | Typical Values for Amine-Functionalized SNPs | Analytical Technique(s) |

| Zeta Potential | +20 to +40 mV | Dynamic Light Scattering (DLS) |

| Particle Size (Hydrodynamic Diameter) | Increase of 5-20 nm post-functionalization | Dynamic Light Scattering (DLS) |

| Surface Amine Density | 0.5 - 2.0 amines/nm² | Titration, XPS, TGA |

| Drug Loading Capacity (e.g., Doxorubicin) | 5-15% (w/w) | UV-Vis Spectroscopy, HPLC |

Logical Workflow and Signaling Pathway Diagrams

Experimental Workflow for Nanoparticle Functionalization and Drug Loading

The following diagram illustrates the sequential steps involved in the synthesis of amine-functionalized silica nanoparticles and their subsequent loading with a therapeutic agent.

Caption: Workflow for synthesis and drug loading of functionalized nanoparticles.

Hypothetical Signaling Pathway Modulation by Amine-Functionalized Nanoparticles

While specific signaling pathways directly modulated by 1-Pentanamine, 5-(triethoxysilyl)- functionalized nanoparticles are still under active investigation, it is hypothesized that their interaction with cells could influence pathways commonly affected by nanoparticle uptake. The positive surface charge imparted by the amine functionalization can enhance cellular uptake, potentially leading to interactions with intracellular signaling cascades. The diagram below illustrates a potential mechanism of action.

Caption: Potential signaling pathway modulation by amine-functionalized SNPs.

References

In-Depth Technical Guide: 1-Pentanamine, 5-(triethoxysilyl)-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Pentanamine, 5-(triethoxysilyl)-, a bifunctional organosilane compound with significant applications in materials science and burgeoning potential in the field of drug development. This document details its chemical identity, physicochemical properties, relevant experimental protocols for nanoparticle functionalization, and explores its role in enhancing cellular uptake for targeted drug delivery.

Chemical Identity and Synonyms

1-Pentanamine, 5-(triethoxysilyl)- is an aminosilane coupling agent characterized by a pentanamine functional group and a triethoxysilyl group. This dual functionality allows it to act as a molecular bridge between organic and inorganic materials.

Common Synonyms and Identifiers:

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Pentanamine, 5-(triethoxysilyl)- is essential for its application in research and development. The following table summarizes key quantitative data.

| Property | Value | Reference |

| Molecular Weight | 249.42 g/mol | [2] |

| CAS Number | 1067-48-7 | [1][2] |

| Molecular Formula | C11H27NO3Si | [1][2] |

| Boiling Point | Not explicitly available | |

| Density | Not explicitly available | |

| Refractive Index | Not explicitly available |

Role in Drug Development and Nanoparticle Functionalization

The primary application of 1-Pentanamine, 5-(triethoxysilyl)- in the biomedical field is as a surface modification agent for nanoparticles. Its amine-terminated alkane chain provides a reactive handle for the covalent attachment of targeting ligands, drugs, or imaging agents, while the triethoxysilyl group allows for robust anchoring to the surface of inorganic nanoparticles, such as silica or iron oxide.

The presence of the primary amine group is particularly advantageous for biological applications. At physiological pH, the amino group can be protonated, imparting a positive surface charge to the functionalized nanoparticles. This positive charge enhances the interaction with the negatively charged cell membrane, thereby promoting cellular uptake.[3]

While specific signaling pathways directly modulated by 1-Pentanamine, 5-(triethoxysilyl)- have not been identified in the current literature, the enhanced cellular uptake facilitated by aminosilane coatings is a critical first step in many targeted drug delivery systems. The subsequent biological activity is then dictated by the payload delivered by the nanoparticle.

Logical Relationship: Surface Functionalization to Cellular Uptake

The following diagram illustrates the logical flow from nanoparticle surface modification with 1-Pentanamine, 5-(triethoxysilyl)- to enhanced cellular interaction.

Caption: From Nanoparticle to Cell: A Surface Modification Workflow.

Experimental Protocols

The following section details a generalized experimental protocol for the surface functionalization of silica nanoparticles with 1-Pentanamine, 5-(triethoxysilyl)-. This protocol is a composite of standard procedures in the field and should be optimized for specific nanoparticle systems and intended applications.

Materials

-

Silica Nanoparticles (or other inorganic nanoparticles with surface hydroxyl groups)

-

1-Pentanamine, 5-(triethoxysilyl)-

-

Anhydrous Ethanol

-

Toluene (or other suitable anhydrous solvent)

-

Ammonia solution (for Stöber synthesis of silica nanoparticles, if applicable)

-

Deionized Water

-

Centrifuge

-

Ultrasonicator

Synthesis of Silica Nanoparticles (Stöber Method - Optional)

For researchers preparing their own silica nanoparticles, the Stöber method is a common approach.

-

Prepare a solution of ethanol, deionized water, and ammonia.

-

To this solution, add tetraethyl orthosilicate (TEOS) dropwise while stirring vigorously.

-

Allow the reaction to proceed for several hours to form silica nanoparticles.

-

Collect the nanoparticles by centrifugation and wash several times with ethanol and deionized water to remove unreacted reagents.

Surface Functionalization with 1-Pentanamine, 5-(triethoxysilyl)-

This procedure describes the post-synthesis grafting of the aminosilane onto the nanoparticle surface.

-

Disperse the prepared silica nanoparticles in anhydrous ethanol or toluene using ultrasonication to ensure a homogenous suspension.

-

In a separate container, prepare a solution of 1-Pentanamine, 5-(triethoxysilyl)- in the same anhydrous solvent. The concentration will need to be optimized based on the surface area of the nanoparticles and the desired grafting density.

-

Add the aminosilane solution to the nanoparticle suspension dropwise while stirring.

-

Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-60 °C) for a defined period (typically several hours to overnight). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the silane in the presence of atmospheric moisture.

-

After the reaction is complete, collect the functionalized nanoparticles by centrifugation.

-

Wash the nanoparticles multiple times with the reaction solvent to remove any unreacted aminosilane.

-

Perform a final wash with ethanol and then dry the functionalized nanoparticles under vacuum.

Characterization of Functionalized Nanoparticles

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the amine and alkyl groups from the silane on the nanoparticle surface.

-

Zeta Potential Measurement: To determine the surface charge of the nanoparticles before and after functionalization. A positive shift in the zeta potential is expected after aminosilane coating.

-

Thermogravimetric Analysis (TGA): To quantify the amount of silane grafted onto the nanoparticle surface.

-

Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles and ensure they have not aggregated during the functionalization process.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental workflow for creating and characterizing amine-functionalized nanoparticles.

Caption: Workflow for Nanoparticle Functionalization and Characterization.

Safety Information

1-Pentanamine, 5-(triethoxysilyl)- is a chemical that requires careful handling. Based on available safety data for similar aminosilanes, it should be considered corrosive and potentially harmful.

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from moisture, as the triethoxysilyl group is susceptible to hydrolysis. Keep the container tightly sealed.

-

In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS before handling this chemical.

Conclusion

1-Pentanamine, 5-(triethoxysilyl)- is a valuable tool for researchers in drug development and materials science. Its ability to functionalize the surface of nanoparticles and enhance their interaction with cells opens up numerous possibilities for the design of advanced drug delivery systems. A thorough understanding of its properties and careful adherence to experimental protocols are crucial for successful and safe implementation in the laboratory. Further research into the specific biological interactions of nanoparticles functionalized with this compound is warranted to fully elucidate its potential in targeted therapeutics.

References

Methodological & Application

Application Notes and Protocols for Silanization of Glass Substrates using 5-(triethoxysilyl)pentan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silanization is a surface modification technique used to covalently bind silanes to a substrate, altering its surface properties. This process is fundamental in various scientific and industrial applications, including the immobilization of biomolecules for microarrays, enhancing cell adhesion, and improving the performance of biosensors. The use of amino-functionalized silanes, such as 5-(triethoxysilyl)pentan-1-amine, introduces primary amine groups onto the glass surface. These groups impart a positive charge at neutral pH and provide reactive sites for the covalent attachment of molecules like DNA, proteins, and drugs.[1][2] This protocol provides a detailed procedure for the silanization of glass substrates using 5-(triethoxysilyl)pentan-1-amine, an analogue of the widely used 3-aminopropyltriethoxysilane (APTES).[3][4]

Principle of the Method

The silanization process involves three key steps: hydroxylation of the glass surface, hydrolysis of the silane, and condensation of the hydrolyzed silane with the surface hydroxyl groups and with other silane molecules. The triethoxy groups of 5-(triethoxysilyl)pentan-1-amine hydrolyze in the presence of water to form reactive silanol groups (-Si-OH). These silanols then condense with the hydroxyl groups (-OH) present on the glass surface, forming stable siloxane bonds (Si-O-Si).[5] The pentan-1-amine functional group remains exposed, rendering the surface chemically active for subsequent applications.

Materials and Equipment

-

Glass substrates (e.g., microscope slides, coverslips)

-

5-(triethoxysilyl)pentan-1-amine

-

Acetone (anhydrous) or Ethanol (95%)

-

Deionized (DI) water

-

Hydrochloric acid (HCl) or Sulfuric acid (H2SO4)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH4OH)

-

Hydrogen peroxide (H2O2) (optional, for piranha solution)

-

Beakers and staining jars

-

Forceps

-

Sonicator

-

Nitrogen gas line

-

Oven or hot plate

-

Fume hood

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Experimental Protocol

This protocol is divided into three main stages: cleaning and activation of the glass surface, silanization, and post-silanization treatment.

Cleaning and Activation of Glass Substrates

Proper cleaning is crucial for a uniform and stable silane layer. The goal is to remove organic contaminants and to hydroxylate the surface, increasing the density of Si-OH groups.

Method 1: Basic Wash

-

Immerse the glass substrates in a 2.5 M sodium hydroxide (NaOH) solution for 24 hours.[1]

-

Rinse thoroughly with deionized (DI) water.

-

Sonicate in DI water for 10 minutes.[1]

-

Immerse in 0.1 M hydrochloric acid (HCl) for 15 minutes.[1]

-

Sonicate in DI water for 10 minutes.[1]

-

Rinse with DI water and then with methanol for 5 minutes.[1]

-

Dry the substrates under a stream of nitrogen gas and/or by baking in an oven at 110-120°C for 1 hour.

Method 2: Piranha Solution (Use with extreme caution in a fume hood)

-

Prepare the piranha solution by slowly adding 1 part of 30% hydrogen peroxide (H2O2) to 3 parts of concentrated sulfuric acid (H2SO4). Warning: This solution is highly corrosive and reacts violently with organic materials.

-

Immerse the glass substrates in the piranha solution for 30-60 minutes.

-

Carefully remove the substrates and rinse extensively with DI water.

-

Dry the substrates under a stream of nitrogen gas and/or by baking in an oven at 110-120°C for 1 hour.

Silanization Procedure

Note: Perform this step in a fume hood. The silane solution should be prepared fresh.

-

Prepare a 2% (v/v) solution of 5-(triethoxysilyl)pentan-1-amine in either anhydrous acetone or 95% ethanol. For example, add 1 mL of the silane to 49 mL of the solvent.[2]

-

Immerse the cleaned and dried glass substrates in the silane solution for 30 seconds to 2 minutes.[2][6] Longer immersion times may lead to the formation of multilayers and aggregates.[3]

-

Gently agitate the solution or the substrates during immersion to ensure uniform coating.

Post-Silanization Treatment

This step is critical for removing physisorbed silane molecules and for curing the silane layer.

-

Remove the substrates from the silane solution and rinse them with fresh solvent (acetone or ethanol).[2][6]

-

Rinse with DI water to remove any remaining unbound silane and to promote hydrolysis of any unreacted ethoxy groups.[3]

-

Dry the substrates under a stream of nitrogen gas.

-

Cure the silanized substrates by baking them in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of a cross-linked siloxane network on the surface.[1]

-

The silanized substrates are now ready for use or can be stored in a desiccator to prevent moisture absorption.

Characterization and Quality Control

The quality of the silanized surface can be assessed using various analytical techniques. The following table summarizes expected outcomes. Please note that the data provided is representative for aminosilanization and may vary based on the specific substrate and process parameters.

| Parameter | Untreated Glass | Silanized Glass | Technique |

| Water Contact Angle | < 20° | 40° - 70° | Contact Angle Goniometry |

| Surface Roughness (RMS) | ~0.1-0.2 nm | ~0.15-0.3 nm | Atomic Force Microscopy (AFM) |

| Nitrogen Content | 0 atomic % | 1-5 atomic % | X-ray Photoelectron Spectroscopy (XPS) |

| Surface Charge (at pH 7) | Negative | Positive | Streaming Potential Measurement |

Experimental Workflow Diagram

Caption: Workflow for the silanization of glass substrates.

Signaling Pathway Diagram (Chemical Reactions)

Caption: Chemical reactions in the silanization process.

Troubleshooting

| Issue | Possible Cause | Solution |

| Inconsistent surface coating (patchy) | Incomplete cleaning of the substrate. | Use a more rigorous cleaning method (e.g., piranha solution). Ensure thorough rinsing. |

| Old or hydrolyzed silane solution. | Prepare the silane solution fresh before each use. Use anhydrous solvents. | |

| Poor cell adhesion or molecule immobilization | Low density of amine groups. | Optimize silanization time and concentration. Ensure proper curing. |

| Inactive amine groups. | Store silanized substrates in a desiccator to prevent reaction with atmospheric CO2. | |

| Aggregates on the surface | Silane concentration is too high. | Reduce the concentration of the silane solution. |

| Immersion time is too long. | Decrease the immersion time. Ensure gentle agitation. |

Safety Precautions

-

Always work in a well-ventilated fume hood, especially when handling silanes and piranha solution.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

5-(triethoxysilyl)pentan-1-amine is toxic and an irritant. Avoid inhalation, ingestion, and contact with skin and eyes.

-

Piranha solution is extremely dangerous. Handle with extreme care and follow established safety protocols for its preparation and disposal.

By following this detailed protocol, researchers can reliably produce high-quality amino-functionalized glass surfaces for a wide range of applications in research and drug development.

References

Application Notes and Protocols for (5-AMINOPENTYL)TRIETHOXYSILANE as a Coupling Agent in Composites

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Aminopentyl)triethoxysilane (APTES) is a versatile organosilane coupling agent utilized to enhance the interfacial adhesion between inorganic fillers and organic polymer matrices in composite materials. Its bifunctional nature, featuring a reactive amino group and hydrolyzable ethoxysilyl groups, enables it to form stable covalent bonds with both the reinforcement and the matrix, leading to significant improvements in the mechanical, thermal, and chemical properties of the resulting composite. These enhancements are critical in a variety of applications, including the development of advanced materials for biomedical devices, drug delivery systems, and high-performance industrial composites. The length of the pentyl chain in (5-aminopentyl)triethoxysilane can offer distinct advantages in terms of flexibility and interfacial properties compared to shorter-chain aminosilanes like (3-aminopropyl)triethoxysilane.

Mechanism of Action

The efficacy of (5-aminopentyl)triethoxysilane as a coupling agent stems from its dual reactivity. The triethoxysilane group undergoes hydrolysis in the presence of water to form reactive silanol groups (-Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic fillers such as silica, glass fibers, or metal oxides, forming a stable covalent siloxane bond (Si-O-Filler). The aminopentyl group extends away from the filler surface and is available to react or physically entangle with the polymer matrix during composite fabrication. This molecular bridge at the filler-matrix interface facilitates stress transfer from the polymer to the reinforcement, thereby improving the overall performance of the composite material.

Key Application Areas

-

Biomedical Composites: The biocompatibility of the amino functional group makes (5-aminopentyl)triethoxysilane a suitable candidate for surface modification of bioactive glasses, hydroxyapatite, and other inorganic fillers used in bone cements, dental composites, and tissue engineering scaffolds.[1][2][3][4] The improved interfacial bonding can lead to enhanced mechanical integrity and durability of implantable devices.

-

Drug Delivery Systems: Silica nanoparticles functionalized with (5-aminopentyl)triethoxysilane can serve as carriers for drug molecules. The amino groups provide sites for drug attachment through various conjugation chemistries, while the silane-modified surface can improve the dispersion and stability of the nanoparticles within a polymer matrix for controlled release applications.[5]

-

Fiber-Reinforced Polymers: In composites reinforced with glass, carbon, or natural fibers, this coupling agent can significantly improve the adhesion between the hydrophilic fiber surface and a hydrophobic polymer matrix. This leads to enhanced tensile strength, flexural modulus, and impact resistance of the composite material.

-

Adhesives and Coatings: As an adhesion promoter, (5-aminopentyl)triethoxysilane can be added to adhesive formulations or used as a primer to improve the bonding of coatings to inorganic substrates like metals and glass.

Performance Data of Aminosilane Coupling Agents

The performance of aminosilane coupling agents is influenced by the length of the alkyl chain separating the amino and silane groups. While specific data for (5-aminopentyl)triethoxysilane is limited, studies on aminosilanes with varying chain lengths provide insight into expected trends. Longer alkyl chains can increase the flexibility of the interfacial region, which may enhance toughness and impact strength. However, it can also influence the packing density of the silane layer on the filler surface.

Table 1: Effect of Aminosilane Structure on Composite Mechanical Properties (Epoxy Matrix with Silica Filler)

| Silane Coupling Agent | Alkyl Chain Length | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |

| Untreated | - | 2.5 | 60 | 3.5 |

| (3-Aminopropyl)triethoxysilane | Propyl (3-carbon) | 3.8 | 85 | 4.2 |

| (5-Aminopentyl)triethoxysilane (Expected Trend) | Pentyl (5-carbon) | Slightly lower than propyl | Comparable to propyl | Potentially higher than propyl |

| N-(2-aminoethyl)-3-aminopropyltrimethoxysilane | Diamine | 4.2 | 95 | 5.0 |

Note: The data for (3-Aminopropyl)triethoxysilane and the diamine are representative values from the literature. The expected trend for (5-Aminopentyl)triethoxysilane is an educated inference based on the impact of longer, more flexible alkyl chains. Actual performance may vary depending on the specific composite system and processing conditions.[6][7][8][9]

Experimental Protocols

Protocol 1: Surface Treatment of Silica Nanoparticles

This protocol describes the functionalization of silica nanoparticles with (5-aminopentyl)triethoxysilane.

Materials:

-

Silica nanoparticles

-

(5-Aminopentyl)triethoxysilane

-

Ethanol (anhydrous)

-

Deionized water

-

Toluene (anhydrous)

-

Glacial acetic acid

-

Methanol

Equipment:

-

Round-bottom flask

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Ultrasonicator

-

Centrifuge

-

Vacuum oven

Procedure:

-

Activation of Silica Nanoparticles:

-

Disperse 1 g of silica nanoparticles in 50 mL of a 1:1 (v/v) solution of ethanol and deionized water.

-

Sonicate the suspension for 30 minutes to ensure deagglomeration.

-

Stir the suspension at 60°C for 2 hours to activate the surface silanol groups.

-

Centrifuge the nanoparticles and wash three times with deionized water and then twice with ethanol to remove residual water.

-

Dry the activated silica nanoparticles in a vacuum oven at 120°C for 4 hours.

-

-

Silanization:

-

Disperse the dried, activated silica nanoparticles in 100 mL of anhydrous toluene in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Add a 2% (v/v) solution of (5-aminopentyl)triethoxysilane in anhydrous toluene to the nanoparticle suspension. The exact amount will depend on the surface area of the nanoparticles.

-

Heat the mixture to reflux (approximately 110°C) and maintain for 6 hours with constant stirring.

-

Allow the reaction mixture to cool to room temperature.

-

-

Washing and Purification:

-

Centrifuge the suspension to collect the functionalized nanoparticles.

-

Wash the nanoparticles sequentially with toluene (3 times), a 1:1 mixture of glacial acetic acid and methanol (1 time), and finally with ethanol (3 times) to remove unreacted silane and byproducts.[10]

-

Dry the (5-aminopentyl)triethoxysilane functionalized silica nanoparticles in a vacuum oven at 80°C overnight.

-

Protocol 2: Fabrication of a Fiber-Reinforced Epoxy Composite

This protocol outlines the fabrication of a composite material using the functionalized silica nanoparticles as a filler in an epoxy matrix reinforced with glass fibers.

Materials:

-

(5-Aminopentyl)triethoxysilane functionalized silica nanoparticles (from Protocol 1)

-

Epoxy resin (e.g., Diglycidyl ether of bisphenol A)

-

Curing agent (e.g., an amine-based hardener)

-

Glass fiber woven fabric

-

Acetone

Equipment:

-

Mechanical stirrer

-

Vacuum chamber

-

Mold

-

Hot press

Procedure:

-

Preparation of the Nanocomposite Resin:

-

In a beaker, weigh the desired amount of epoxy resin.

-

Add the functionalized silica nanoparticles to the resin (typically 1-5 wt%).

-

Mechanically stir the mixture at a high speed for 1 hour to ensure uniform dispersion.

-

Place the mixture in a vacuum chamber to degas and remove any entrapped air bubbles.

-

Add the stoichiometric amount of the curing agent to the epoxy-nanoparticle mixture and stir for another 5 minutes until a homogeneous mixture is obtained.

-

-

Composite Lay-up and Curing:

-

Cut the glass fiber fabric to the dimensions of the mold.

-

Apply a mold release agent to the inner surfaces of the mold.

-

Place a layer of glass fiber fabric into the mold and impregnate it with the prepared nanocomposite resin, ensuring complete wetting of the fibers.

-

Repeat the process to create a laminate with the desired number of layers.

-

Place the top plate of the mold and transfer the assembly to a hot press.

-

Apply pressure and heat according to the curing schedule recommended for the specific epoxy system (e.g., 120°C for 2 hours).

-

-

Post-Curing and Sample Preparation:

-

After the initial curing, remove the composite from the mold and post-cure it in an oven at a higher temperature (e.g., 150°C for 4 hours) to ensure complete cross-linking.

-

Cut the cured composite into specimens of desired dimensions for mechanical testing (e.g., tensile, flexural, and impact tests).

-

Visualizations

Caption: Structure of (5-Aminopentyl)triethoxysilane.

Caption: Interfacial coupling mechanism.

Caption: Composite fabrication workflow.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Recent Overviews in Functional Polymer Composites for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polylysine in biomedical applications: from composites to breakthroughs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Effect of Aminosilane Coupling Agents with Different Chain Lengths on Thermo-Mechanical Properties of Cross-Linked Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Aminosilane Coupling Agents with Different Chain Lengths on Thermo-Mechanical Properties of Cross-Linked Epoxy Resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. fisica.unam.mx [fisica.unam.mx]

Application Notes and Protocols: Functionalization of Nanoparticles with 1-Pentanamine, 5-(triethoxysilyl)- for Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of nanoparticles with 1-Pentanamine, 5-(triethoxysilyl)-. This process imparts a primary amine functionality to the nanoparticle surface, enabling a wide range of biomedical applications, including drug delivery, bio-imaging, and diagnostics. The protocols outlined below focus on silica nanoparticles as a model system, but the principles can be adapted for other metal oxide nanoparticles.

Introduction to Amine Functionalization

Surface modification of nanoparticles with amine groups is a critical step in preparing them for biomedical applications.[1] The introduction of primary amines creates a positively charged surface at physiological pH, which can enhance interactions with negatively charged cell membranes and facilitate cellular uptake.[2] Furthermore, these amine groups serve as versatile chemical handles for the covalent attachment of various biomolecules, such as drugs, targeting ligands, and imaging agents.[3]

1-Pentanamine, 5-(triethoxysilyl)-, an amino-functionalized silane, is an effective reagent for this purpose. It reacts with surface hydroxyl groups on nanoparticles to form stable siloxane bonds, creating a robust and functional surface coating.[4] Two primary methods are employed for this functionalization: post-synthesis grafting and co-condensation.[1][5]

-

Post-Synthesis Grafting: This method involves the synthesis of nanoparticles first, followed by the covalent attachment of the aminosilane to their surface. It offers better control over the nanoparticle core structure.[6]

-

Co-condensation: In this one-pot synthesis, the silica precursor (e.g., tetraethoxysilane - TEOS) and the amino-silane are hydrolyzed and condensed simultaneously. This method can lead to a more homogeneous distribution of amine groups throughout the nanoparticle matrix.[6][7]

Quantitative Data Summary

The choice of functionalization method can significantly impact the physicochemical properties and subsequent biological performance of the nanoparticles. The following tables summarize key quantitative parameters for amine-functionalized silica nanoparticles.

Table 1: Physicochemical Properties of Amine-Functionalized Silica Nanoparticles

| Parameter | Co-condensation Method | Post-Grafting Method | Reference(s) |

| Particle Size (nm) | 64 - 126 | 24 - 150 | [8][9] |